REACTION_CXSMILES
|
COCCOC.[CH2:7]([O:14][CH2:15][CH:16]=[CH2:17])[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.[Cl:18][C:19]([Cl:24])(Cl)[C:20](Cl)=[O:21]>O.C(OCC)C.[Zn].S([O-])([O-])(=O)=O.[Cu+2]>[CH2:7]([O:14][CH2:15][CH:16]1[CH2:17][C:20](=[O:21])[C:19]1([Cl:24])[Cl:18])[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1 |f:6.7|
|
Name
|
|
Quantity
|
70 mL
|
Type
|
reactant
|
Smiles
|
COCCOC
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Name
|
|
Quantity
|
4.6 mL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OCC=C
|
Name
|
|
Quantity
|
9 mL
|
Type
|
reactant
|
Smiles
|
ClC(C(=O)Cl)(Cl)Cl
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Name
|
|
Quantity
|
58 mL
|
Type
|
reactant
|
Smiles
|
COCCOC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
6.54 g
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Name
|
|
Quantity
|
780 mg
|
Type
|
catalyst
|
Smiles
|
S(=O)(=O)([O-])[O-].[Cu+2]
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature, under argon for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered under a stream of argon
|
Type
|
WASH
|
Details
|
the solid washed with water (100 ml), acetone (100 ml)
|
Type
|
CUSTOM
|
Details
|
dried in vacuo for 4 hours
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 48 hours
|
Duration
|
48 h
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered through Celite®
|
Type
|
WASH
|
Details
|
the salts washed with diethyl ether (3×70 ml)
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
the residue redissolved in hexane (150 ml)
|
Type
|
CUSTOM
|
Details
|
The remaining solids were removed by filtration
|
Type
|
WASH
|
Details
|
the filtrate washed with a saturated aqueous solution of sodium hydrogen carbonate (2×100 ml), brine (80 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude material was purified by column chromatography over silica gel eluting with 10-25% hexane
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OCC1C(C(C1)=O)(Cl)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 27.3 mmol | |
AMOUNT: MASS | 7.03 g | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 91% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |